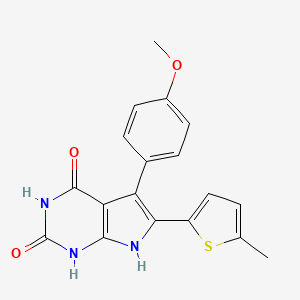
G0507
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G0507 is a pyrrolopyrimidinedione compound known for its potent inhibitory activity against the LolCDE ABC transporter. This compound is particularly effective in inhibiting the growth of Escherichia coli and inducing the extracytoplasmic σE stress response. This compound serves as a valuable chemical probe for dissecting lipoprotein trafficking in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G0507 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidinedione core structure, followed by functional group modifications to achieve the desired compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
G0507 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of this compound with different chemical properties.
Scientific Research Applications
G0507 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study lipoprotein trafficking in Gram-negative bacteria.
Biology: Investigates the mechanisms of bacterial growth inhibition and stress response.
Medicine: Potential therapeutic applications in treating bacterial infections by targeting the LolCDE ABC transporter.
Industry: Utilized in the development of antibacterial agents and chemical probes for research purposes
Mechanism of Action
G0507 exerts its effects by inhibiting the LolCDE ABC transporter, which is essential for lipoprotein trafficking in Gram-negative bacteria. The inhibition of this transporter disrupts the proper functioning of bacterial cells, leading to growth inhibition and induction of the extracytoplasmic σE stress response. The molecular targets include the LolC, LolD, and LolE proteins, which are part of the transporter complex .
Comparison with Similar Compounds
Similar Compounds
G0506: Another pyrrolopyrimidinedione compound with similar inhibitory activity against the LolCDE ABC transporter.
G0508: A structurally related compound with variations in functional groups, leading to different biological activities.
Uniqueness of G0507
This compound is unique due to its high potency and specificity in inhibiting the LolCDE ABC transporter. Its ability to induce the extracytoplasmic σE stress response makes it a valuable tool for studying bacterial stress mechanisms and developing new antibacterial agents .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLHQRURTUJCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3010247.png)
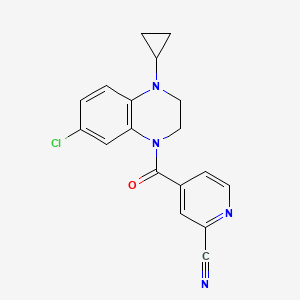
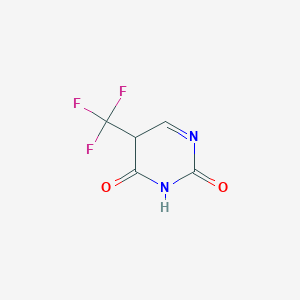
![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B3010258.png)
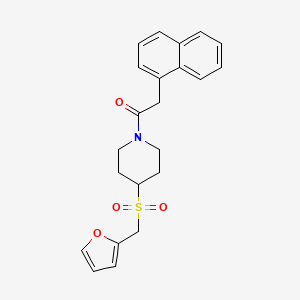
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
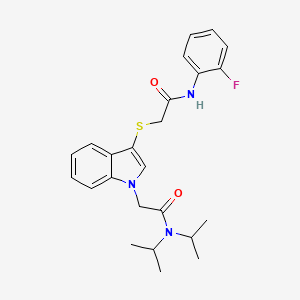
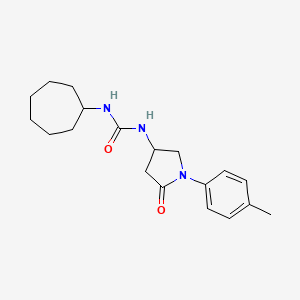
![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B3010268.png)

